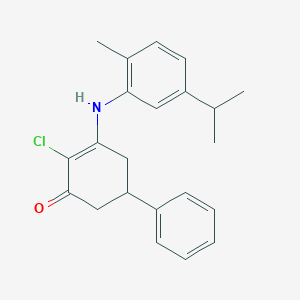

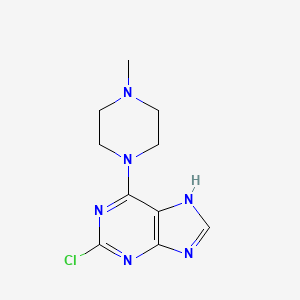

![molecular formula C20H20N4O3S B2406313 N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide CAS No. 1448122-38-0](/img/structure/B2406313.png)

N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide” is a small molecule with the chemical formula C14H12N4O3S . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 316.335 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 81.6±0.4 cm3, and a polar surface area of 126 Å2 . It has 7 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

CCR4 Antagonist Development

A study by Procopiou et al. (2013) focused on synthesizing a series of indazole arylsulfonamides, including compounds similar to N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide, as human CCR4 antagonists. These compounds bind to CCR4 at an intracellular allosteric site and have potential applications in medicinal chemistry, particularly in the development of new drugs targeting CCR4 for various therapeutic purposes, including immunomodulation and cancer treatment (Procopiou et al., 2013).

Carbonic Anhydrase Inhibition

The work by Angapelly et al. (2017) involves the synthesis of sulfocoumarin-, coumarin-, and 4-sulfamoylphenyl-bearing indazole-3-carboxamide hybrids, demonstrating their potential as inhibitors of human carbonic anhydrase isoforms. This indicates a role for these compounds in exploring new antitumor agents, as carbonic anhydrases are important targets in cancer therapy (Angapelly et al., 2017).

Synthesis of Isoxazole-Containing Sulfonamides

The research by Altug et al. (2017) includes the synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives, providing insight into the chemical properties and synthesis techniques for compounds structurally related to this compound. This study contributes to the broader understanding of sulfonamide derivatives in medicinal chemistry (Altug et al., 2017).

CB2 Agonist Development

Worm et al. (2009) identified sulfamoyl benzamides as a novel series of cannabinoid receptor ligands, leading to the discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. This suggests potential applications in pain management and other therapeutic areas where CB2 receptors are implicated (Worm et al., 2009).

Direcciones Futuras

Indazole derivatives have shown a wide range of pharmacological activities, such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide”, could be explored in the future for the treatment of various pathological conditions .

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the halting of cell division, which can lead to the death of rapidly dividing cells, such as cancer cells .

Result of Action

The inhibition of CDK2 by this compound leads to cell cycle arrest, primarily affecting rapidly dividing cells. This makes the compound a potential candidate for cancer therapies, as it could lead to the death of cancer cells .

Propiedades

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c21-28(26,27)15-8-5-13(6-9-15)11-12-22-20(25)19-17-10-7-14-3-1-2-4-16(14)18(17)23-24-19/h1-6,8-9H,7,10-12H2,(H,22,25)(H,23,24)(H2,21,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIUEKSQSVHFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

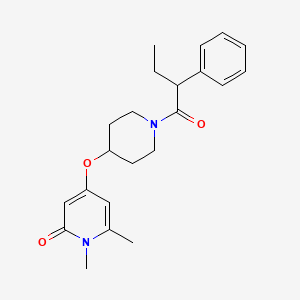

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)

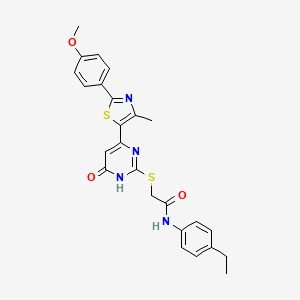

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

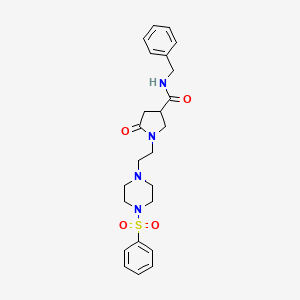

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)